22-Hydroxy Mifepristone

Glucocorticoid receptor Receptor binding assay Antiglucocorticoid activity

22-Hydroxy Mifepristone (RU is a hydroxylated metabolite of the steroidal antiprogestin mifepristone (RU 486), formed via terminal hydroxylation of the 17-propynyl chain catalyzed by cytochrome P450 3A4 (CYP3A4). It retains both antiprogestational and antiglucocorticoid activities and demonstrates a relative binding affinity of 48% to the human glucocorticoid receptor (GR) relative to mifepristone (100%).

Molecular Formula C29H35NO3
Molecular Weight 445.6 g/mol
Cat. No. B10764327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Hydroxy Mifepristone
Molecular FormulaC29H35NO3
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C
InChIInChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3
InChIKeyULLTWLWXPJPTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





22-Hydroxy Mifepristone (RU 42698): A Primary Active Metabolite of Mifepristone for Antiprogestin and Antiglucocorticoid Research


22-Hydroxy Mifepristone (RU 42698) is a hydroxylated metabolite of the steroidal antiprogestin mifepristone (RU 486), formed via terminal hydroxylation of the 17-propynyl chain catalyzed by cytochrome P450 3A4 (CYP3A4) [1]. It retains both antiprogestational and antiglucocorticoid activities and demonstrates a relative binding affinity of 48% to the human glucocorticoid receptor (GR) relative to mifepristone (100%) [2]. The compound features an alkyne moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications . As one of three primary active metabolites contributing to the overall pharmacological effects of mifepristone therapy, RU 42698 is available as a reference standard (CAS 105012-15-5, purity >95%) for bioanalytical method development, pharmacokinetic studies, and receptor binding investigations .

Why 22-Hydroxy Mifepristone Cannot Be Substituted with Parent Mifepristone or N-Demethylated Metabolites in Quantitative Bioanalysis


Mifepristone and its three primary active metabolites (monodemethylated RU 42633, didemethylated RU 42848, and hydroxylated RU 42698) exhibit distinct receptor binding profiles and pharmacokinetic behaviors that preclude direct substitution in analytical or research applications. While all metabolites retain affinity toward human progesterone and glucocorticoid receptors, the hydroxylated metabolite demonstrates a GR relative binding affinity range of 45–61% versus 9–21% for demethylated metabolites (mifepristone = 100%), indicating differential receptor engagement profiles [1]. Furthermore, serum half-life differs markedly among species: RU 42698 exhibits a 41.2–39.3 h half-life (200 mg–400 mg dose groups) compared to 31.8–33.1 h for parent mifepristone and 29.2–36.6 h for RU 42633 [2]. In maternal blood following pharmacological abortion, measured concentrations vary substantially—557.4 ng/mL (mifepristone), 638.7 ng/mL (N-desmethyl-mifepristone), and 176.9 ng/mL (22-OH-mifepristone)—underscoring the necessity of analyte-specific reference standards for accurate LC-MS/MS quantification [3].

22-Hydroxy Mifepristone: Quantified Differentiation Evidence for Procurement and Research Selection


Glucocorticoid Receptor Binding Affinity: 22-Hydroxy Mifepristone Retains 48% Relative Affinity vs. Parent Compound

22-Hydroxy Mifepristone (RU 42698) demonstrates a relative binding affinity of 48% to the human glucocorticoid receptor compared to mifepristone (set at 100%). The demethylated metabolites (monodemethylated and didemethylated mifepristone) exhibit a lower range of 9–21% affinity toward the human progesterone receptor and 45–61% toward the human glucocorticoid receptor, indicating that hydroxylation preserves a distinct GR binding profile that differs from the demethylation pathway [1]. The relative binding affinity of 48% is consistently reported across multiple vendor technical datasheets .

Glucocorticoid receptor Receptor binding assay Antiglucocorticoid activity

Prolonged Serum Half-Life: RU 42698 Exhibits ~25% Longer Half-Life than Parent Mifepristone

Following a single oral administration of 200 mg or 400 mg mifepristone to healthy female volunteers, the serum half-life of the hydroxylated metabolite RU 42698 was measured at 41.2 h (200 mg group) and 39.3 h (400 mg group). This represents an approximately 25% longer terminal elimination half-life compared to parent mifepristone (31.8–33.1 h) and the N-monodemethylated metabolite RU 42633 (29.2–36.6 h) under identical dosing conditions [1]. Serum concentrations of all analytes were monitored up to 144 h post-dose using an automated direct-assay HPLC system with ultraviolet spectrophotometric detection [1].

Pharmacokinetics Metabolite half-life CYP3A4 metabolism

Quantified Maternal Blood Concentration: 22-OH-Mifepristone Measured at 176.9 ng/mL Following Mifepristone Administration

In a 2022 forensic toxicological study analyzing maternal blood collected the day after self-induced pharmacological abortion, 22-OH-mifepristone (RU 42698) was quantified at 176.9 ng/mL using a validated UHPLC-QqQ-MS/MS method (limit of quantification 0.5 ng/mL). This concentration was measured alongside mifepristone (557.4 ng/mL), N-desmethyl-mifepristone (638.7 ng/mL), and N,N-didesmethyl-mifepristone (144.5 ng/mL) [1]. The validated analytical method demonstrated recovery of 96.3–114.7%, matrix effect from −3.0 to 14.7%, and intra- and inter-day accuracy and precision not exceeding ±13.2% [1].

Forensic toxicology Therapeutic drug monitoring UHPLC-QqQ-MS/MS

Bioequivalence Study Confirmation: RU 42698 Exhibits Comparable Systemic Exposure Metrics with Distinct Analyte Identity

In a single-center, randomized, crossover bioequivalence study of two mifepristone tablet formulations in healthy Chinese subjects under fasting conditions, the geometric mean ratios (GMRs) for RU 42698 (test/reference) were: Cmax 100.97%, AUC0–t 103.71%, and AUC0–∞ 103.84%. All 90% confidence intervals fell within the acceptable 80–125% range for bioequivalence [1]. These values were comparable to those of the monodemethylated metabolite RU 42633 (Cmax 102.33%, AUC0–t 103.17%, AUC0–∞ 104.02%) and parent mifepristone (Cmax 98.76%, AUC0–t 104.28%, AUC0–∞ 104.83%), confirming that RU 42698 systemic exposure parameters parallel those of other active species while maintaining distinct chromatographic identity [1].

Bioequivalence Pharmacokinetics Generic drug development

Analytical Reference Standard Specifications: 22-Hydroxy Mifepristone Purity >95% with Certificate of Analysis

22-Hydroxy Mifepristone (CAS 105012-15-5) is commercially available as an impurity reference standard with purity specifications >95% and is supplied with a comprehensive Certificate of Analysis (COA) including detailed characterization data in accordance with regulatory guidelines . This standard is suitable for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and stability studies . The compound is also available as a stable isotope-labeled analog (22-Hydroxy Mifepristone-d6) for use as an internal standard in quantitative LC-MS/MS bioanalysis, with deuterium labeling enabling precise mass spectrometric differentiation from endogenous unlabeled analyte .

Reference standard Quality control Impurity profiling

Alkyne Functional Group Enables Click Chemistry Applications Not Available with Demethylated Metabolites

22-Hydroxy Mifepristone retains the terminal alkyne group present in the parent mifepristone 17-propynyl chain, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions with azide-containing molecules . This functional handle permits the synthesis of bioconjugates, fluorescent probes, and affinity matrices for target identification studies. In contrast, the demethylation pathway metabolites (RU 42633 and RU 42848) undergo structural modification at the 11β-dimethylaminophenyl group rather than the propynyl chain and do not offer the same alkyne-based conjugation chemistry potential [1].

Click chemistry CuAAC Bioprobe synthesis

Validated Application Scenarios for 22-Hydroxy Mifepristone Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Development for Pharmacokinetic and Bioequivalence Studies

22-Hydroxy Mifepristone reference standard (purity >95%) is required for developing and validating LC-MS/MS methods that simultaneously quantify mifepristone and all three active metabolites in human plasma. The validated UHPLC-QqQ-MS/MS method achieving LOQ of 0.5 ng/mL with recovery of 96.3–114.7% demonstrates the suitability of this compound for generating pharmacokinetic data supporting ANDA submissions and therapeutic drug monitoring [1]. Procurement of the deuterated internal standard (22-Hydroxy Mifepristone-d6) enables accurate quantitation by correcting for matrix effects and ionization variability .

Forensic Toxicology Confirmation of Mifepristone Exposure in Clinical Casework

In forensic toxicology laboratories, 22-OH-mifepristone serves as a confirmatory analyte for mifepristone exposure, with established maternal blood concentration reference values of 176.9 ng/mL one day post-administration [1]. The availability of a certified reference standard enables calibration curve construction and quality control sample preparation, ensuring reliable identification and quantification in authentic casework involving pharmacological abortion or off-label mifepristone use [1].

Glucocorticoid Receptor Pharmacology Studies Requiring Metabolite-Specific Characterization

Investigators studying the differential contributions of mifepristone metabolic pathways to glucocorticoid receptor antagonism should utilize 22-Hydroxy Mifepristone based on its defined relative binding affinity of 48% to human GR (mifepristone = 100%), distinguishing it from the 9–21% PR affinity range and 45–61% GR affinity range of demethylated metabolites [1]. This quantitative binding data enables dose-response modeling that accounts for the distinct receptor engagement profiles of hydroxylated versus demethylated metabolic species [1].

Pharmaceutical Impurity Profiling and Stability Studies for Mifepristone Drug Products

22-Hydroxy Mifepristone is listed as a specified impurity in mifepristone drug substance and drug product monographs. Procurement of this compound as an impurity reference standard (CAS 105012-15-5, purity >95% with COA) supports forced degradation studies, stability-indicating method validation, and routine quality control release testing . The prolonged serum half-life of RU 42698 (41.2–39.3 h) relative to parent drug underscores the importance of monitoring this metabolite in extended-release formulation development [2].

Quote Request

Request a Quote for 22-Hydroxy Mifepristone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.